molecular formula C16H11ClF3N3O4 B11511587 2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11511587
M. Wt: 401.72 g/mol
InChI Key: OBXOORBZEYLYSC-UHFFFAOYSA-N
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Description

2-Chloro-N-{1-[(furan-2-yl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an imidazolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[(furan-2-yl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an electrophilic intermediate.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{1-[(furan-2-yl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imidazolidinone moiety can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom can result in various substituted benzamides.

Scientific Research Applications

2-Chloro-N-{1-[(furan-2-yl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[(furan-2-yl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one
  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

2-Chloro-N-{1-[(furan-2-yl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide stands out due to its trifluoromethyl group, which can significantly enhance its biological activity and stability

Properties

Molecular Formula

C16H11ClF3N3O4

Molecular Weight

401.72 g/mol

IUPAC Name

2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C16H11ClF3N3O4/c17-11-6-2-1-5-10(11)12(24)21-15(16(18,19)20)13(25)23(14(26)22-15)8-9-4-3-7-27-9/h1-7H,8H2,(H,21,24)(H,22,26)

InChI Key

OBXOORBZEYLYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CO3)C(F)(F)F)Cl

Origin of Product

United States

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